molecular formula C9H9BrF3N B13617147 1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-amine CAS No. 1270381-73-1

1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B13617147
CAS No.: 1270381-73-1
M. Wt: 268.07 g/mol
InChI Key: SXQFUCDESAGYOW-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-amine is an organic compound characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-amine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts such as iron powder and solvents like dichloromethane to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are used under mild conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Properties

CAS No.

1270381-73-1

Molecular Formula

C9H9BrF3N

Molecular Weight

268.07 g/mol

IUPAC Name

1-(5-bromo-2-methylphenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C9H9BrF3N/c1-5-2-3-6(10)4-7(5)8(14)9(11,12)13/h2-4,8H,14H2,1H3

InChI Key

SXQFUCDESAGYOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(C(F)(F)F)N

Origin of Product

United States

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